Structural Divergence from Co-Formula PIP5K1C Inhibitor UNC3230
The target compound shares an identical molecular formula (C17H20N4O2S) with the known PIP5K1C inhibitor UNC3230 (CAS 1031602-63-7); however, they are structurally distinct chemotypes with mutually exclusive biological activities . UNC3230 is a 5-(cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide derivative that potently inhibits PIP5K1C (IC50 = 41 nM, Kd = 51 nM) and is inactive against other lipid kinases . In contrast, the target compound's pyrrolidine-1-carboxamide core with a 3-cyclopropylmethoxy substituent and a pyridin-2-yl-thiazol-2-yl urea motif aligns with the MAO-B inhibitor pharmacophore disclosed in patent US 11,225,460 B2 [1]. This fundamental difference in target engagement renders the two compounds non-interchangeable despite their identical molecular weight.
| Evidence Dimension | Chemotype target engagement divergence |
|---|---|
| Target Compound Data | Pyrrolidine-1-carboxamide urea scaffold; MAO-B inhibitor pharmacophore (predicted) |
| Comparator Or Baseline | UNC3230: thiazole-4-carboxamide amide scaffold; PIP5K1C inhibitor (proven IC50 = 41 nM) |
| Quantified Difference | Mutually exclusive target profiles; distinct pharmacophore classes |
| Conditions | Structural and pharmacophore comparison based on patent disclosures and vendor characterization |
Why This Matters
This chemotype-level distinction is critical for procurement: selecting a co-formula analog without verifying the structural subclass will lead to complete target mismatch and invalidate any experimental hypothesis.
- [1] Jin, C., Chen, K., & Zhang, Y. (2022). U.S. Patent No. 11,225,460: Pyrrolidineamide derivatives and uses thereof. Washington, DC: U.S. Patent and Trademark Office. View Source
